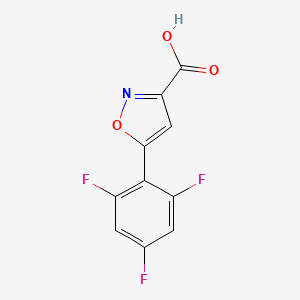

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRMOOSVRYQSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2178052-55-4 | |

| Record name | 5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to enzymes and receptors, making it effective in inhibiting certain biological pathways. The isoxazole ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects: The trifluorophenyl group in the target compound introduces strong electron-withdrawing effects, likely increasing the carboxylic acid's acidity compared to methyl or phenyl substituents in analogs (e.g., trimethylphenyl in ).

- Synthetic Pathways : The target compound’s synthesis may involve cyclization or halogenation steps similar to those in and , where NaBH₄/trifluoroacetic acid (TFA) systems reduce intermediates to form isoxazole derivatives .

- Physical Properties : Melting points and solubility are influenced by substituents. For example, the trimethylphenyl analog in has a mp of 196–198°C, while fluorinated analogs (like the target compound) may exhibit lower solubility in polar solvents due to hydrophobic -CF₃ groups.

Biological Activity

5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, characterized by its trifluorophenyl substituent. This unique structure enhances its biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. The molecular formula of this compound is C10H4F3NO3, with a molar mass of 243.14 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways involved in cancer progression. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that are crucial in cancer metabolism and proliferation .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines, which is indicative of its potential as an anticancer agent .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

In vitro studies have utilized the sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of this compound on different cancer cell lines such as Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. The results indicate that:

- IC50 Values : The IC50 values for the compound ranged from 0.7 to 35.2 µM across different cell lines, demonstrating significant anticancer activity .

- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, with higher IC50 values observed in non-cancerous cell lines .

Case Studies

A notable study highlighted the effectiveness of this compound in inducing apoptosis through modulation of key proteins involved in cell survival and death.

Study Overview:

- Cell Lines Tested : Huh7 and MCF7.

- Results : The compound significantly decreased CDK4 levels and induced apoptosis markers such as increased p21^WAF-1 expression while decreasing Bcl-2 levels .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Huh7 | 4.7 | Cell cycle arrest |

| This compound | MCF7 | 8.3 | Apoptosis induction |

| Doxorubicin (Control) | Huh7 | 0.22 | Cytotoxicity |

Structural Activity Relationship (SAR)

Research into the SAR of isoxazole derivatives indicates that modifications on the phenyl ring can significantly influence biological activity. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, thus improving bioavailability and efficacy in biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A robust approach involves Suzuki–Miyaura cross-coupling using palladacycle precatalysts. For example, [Pd(C₄N)(X)(PPh₃)] palladacycles react rapidly with 2,4,6-trifluorophenyl boronic acid in THF (0.5 h) to form stable transmetallation products . Prolonged reaction times may lead to dinuclear Pd complexes, necessitating precise control of reaction duration. Alternative routes include isoxazole ring formation via cyclization of β-keto esters with hydroxylamine, followed by fluorophenyl substitution. Optimize solvent polarity and temperature to minimize side reactions (e.g., ester hydrolysis).

Q. How can researchers analytically characterize this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass (e.g., 234.00205 g/mol for C₁₀H₅F₃NO₃) .

- NMR Spectroscopy : Use ¹⁹F NMR to resolve trifluorophenyl substituent splitting patterns (ortho, meta, para fluorine coupling). ¹H NMR should show isoxazole proton at δ 6.5–7.5 ppm .

- HPLC-PDA/ELSD : Assess purity (>97%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What are the critical storage and handling precautions for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carboxylic acid group. Use inert atmospheres (N₂/Ar) for long-term storage. Avoid skin contact by wearing nitrile gloves and working in a fume hood due to potential fluorinated byproduct volatility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position/electronic effects) on the trifluorophenyl ring impact bioactivity or catalytic utility?

- Methodological Answer : Compare analogs like 5-(2,4-difluorophenyl) or 5-(3-nitrophenyl) derivatives. For example, 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid exhibits enhanced binding to CXCR7 receptors after piperidine coupling and epimerization . Use DFT calculations to correlate electron-withdrawing effects (F, NO₂) with reactivity in cross-couplings .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Pd complexes involving this compound?

- Methodological Answer : Discrepancies may arise from precatalyst activation pathways. For instance, acetate or N-imidate anions in palladacycles can alter boronic acid activation kinetics. Systematically vary ligands (e.g., PPh₃ vs. Xantphos) and monitor intermediates via in situ ³¹P NMR to identify active species .

Q. What strategies mitigate stability issues during derivatization (e.g., esterification or amidation) of the carboxylic acid group?

- Methodological Answer : Protect the carboxylic acid as a tert-butyl ester using DCC/DMAP catalysis prior to functionalization. For amidation, employ coupling agents like HATU or EDCI in DMF with DIEA as a base, ensuring anhydrous conditions to prevent hydrolysis .

Q. How does the compound behave under varying pH conditions, and what are the implications for its application in aqueous-phase reactions?

- Methodological Answer : The carboxylic acid group (pKa ~2.5–3.0) deprotonates in neutral/basic media, increasing solubility but reducing electrophilicity. Use pH-controlled experiments (e.g., buffered solutions at pH 2–7) to assess reactivity in Suzuki couplings or enzyme inhibition assays .

Data Analysis and Experimental Design

Q. When designing kinetic studies for Pd-catalyzed reactions, how should researchers account for competing transmetallation vs. hydrolysis pathways?

- Methodological Answer : Conduct time-resolved UV-Vis or LC-MS monitoring to track intermediate formation. Use Arrhenius plots to compare activation energies for desired vs. side reactions. For example, in THF, palladacycle transmetallation dominates at 25°C, while hydrolysis increases at >40°C .

Q. What computational tools are recommended to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.